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Introduction

The CREB-binding protein (CBP) and its paralog, p300, are histone acetyltransferases (HATS)
that play a critical role in regulating gene expression.[1] Their bromodomains recognize
acetylated lysine residues on histones and other proteins, a key step in the assembly of
transcriptional machinery at promoters and enhancers. Dysregulation of CBP/p300 activity is
implicated in a variety of diseases, including cancer, making their bromodomains attractive
therapeutic targets.

CPI703 is a small molecule inhibitor that targets the bromodomains of CBP and p300. By
competitively binding to the acetyl-lysine binding pocket, CP1703 disrupts the interaction of
CBP/p300 with chromatin, leading to the modulation of gene expression. This guide provides a
comprehensive technical overview of CPI1703, including its mechanism of action, biochemical
and cellular activity, and the experimental protocols used for its characterization.

Core Mechanism of Action

CPI703 acts as a competitive inhibitor of the CBP/p300 bromodomains. The bromodomain is a
protein module that specifically recognizes and binds to acetylated lysine residues, which are
key post-translational modifications on histone tails and other proteins. This recognition is a
crucial step in chromatin remodeling and the recruitment of the transcriptional machinery to
specific gene loci.
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By occupying the acetyl-lysine binding pocket of the CBP/p300 bromodomain, CPI1703 prevents
its engagement with acetylated histones. This leads to a reduction in the acetylation of histone
H3 at lysine 27 (H3K27ac), a hallmark of active enhancers and promoters.[1] The downstream
consequence is the transcriptional repression of CBP/p300 target genes, including key
oncogenes and factors involved in immune regulation.[1]

Signaling Pathway Inhibition

The inhibition of CBP/p300 bromodomains by CPI1703 has been shown to impact critical
signaling pathways involved in cell proliferation, differentiation, and survival. One key pathway
affected is the regulation of T-regulatory cells (Tregs), which play a role in immune suppression.
CPI703 has been demonstrated to reduce the transcription of FOXP3, a master regulator of
Treg development and function.[1]
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Mechanism of CPI703 Action.

Quantitative Data Summary

The following table summarizes the key quantitative data for CP1703 and other representative
CBP/p300 bromodomain inhibitors for comparative purposes.
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Cellular
Compound Target Assay Type IC50 (M Reference
p g y Typ (uM) EC50 (uM)
CBP
CPI703 Bromodomai Biochemical 0.47 2.1 [1]
n
CBP
CPI644 Bromodomai Biochemical 0.18 0.53 [1]
n
0.28
SGC-CBP30 CBP/p300 TR-FRET 0.021 (CBP) [2]
(NanoBRET)
0.0062
GNE-781 CBP TR-FRET 0.00094 [2]
(BRET)

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation and comparison of
CBP/p300 inhibitors. Below are representative protocols for assays commonly used in the
characterization of compounds like CP1703.

Biochemical Inhibition Assay (Time-Resolved
Fluorescence Resonance Energy Transfer - TR-FRET)

This assay measures the ability of a test compound to disrupt the interaction between the CBP
bromodomain and an acetylated histone peptide.

Workflow Diagram:

TR-FRET Assay Workflow

Dispense Reagents:
- GST-tagged CBP-BD
- Biotinylated H4K16ac peptide
- Test Compound (CPI703)

Add Detection Reagents:
- Europium-labeled anti-GST Ab
- Streptavidin-Allophycocyanin (SA-APC)

cad Flale Analyze Data
(Excitation at 320 nm, ¥ .
Enmission at 615 nm & 665 nm) (Calculate TR-FRET ratio and IC50)
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TR-FRET Assay Workflow.

Protocol:

o Reagent Preparation:
o Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 1 mM TCEP, 0.05% Tween-20.
o Prepare serial dilutions of CPI1703 in DMSO, then dilute in assay buffer.

o Prepare a solution containing GST-tagged CBP bromodomain and a biotinylated histone
H4 acetylated at lysine 16 (H4K16ac) peptide in assay buffer.

o Assay Procedure:

[¢]

In a 384-well plate, add the test compound solution.

Add the CBP bromodomain and histone peptide solution to all wells.

o

[e]

Incubate at room temperature for 30 minutes.

Add a solution containing Europium-labeled anti-GST antibody and Streptavidin-

o

Allophycocyanin (SA-APC) to all wells.

o

Incubate at room temperature for 60 minutes in the dark.
o Data Acquisition and Analysis:

o Read the plate using a TR-FRET-compatible plate reader with an excitation wavelength of
320 nm and emission wavelengths of 615 nm (Europium) and 665 nm (APC).

o The TR-FRET ratio is calculated as (665 nm emission / 615 nm emission) * 10,000.

o Plot the TR-FRET ratio against the logarithm of the inhibitor concentration and fit the data
to a sigmoidal dose-response curve to determine the IC50 value.
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Cellular Target Engagement Assay (NanoBRET™)

This assay quantifies the engagement of CP1703 with the CBP bromodomain in living cells.

Workflow Diagram:

Click to download full resolution via product page

NanoBRET Assay Workflow.

Protocol:
o Cell Preparation:

o Co-transfect HEK293 cells with plasmids encoding for CBP bromodomain fused to
NanoLuc® luciferase and Histone H3.3 fused to HaloTag®.

o After 24 hours, harvest and plate the transfected cells in a 96-well plate.

o Assay Procedure:

[¢]

Prepare serial dilutions of CP1703.

[¢]

Add the HaloTag® NanoBRET™ 618 Ligand to the cells, followed by the addition of the
CPI703 dilutions.

o

Incubate the plate at 37°C in a CO2 incubator for 2 hours.

Add the NanoBRET™ Nano-Glo® Substrate to all wells.

[e]

o Data Acquisition and Analysis:

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b12403119?utm_src=pdf-body
https://www.benchchem.com/product/b12403119?utm_src=pdf-body-img
https://www.benchchem.com/product/b12403119?utm_src=pdf-body
https://www.benchchem.com/product/b12403119?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12403119?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Read the plate on a luminometer equipped with filters for donor emission (460 nm) and
acceptor emission (>600 nm).

o Calculate the corrected NanoBRET ratio by subtracting the background signal (cells with
no HaloTag® ligand) from the experimental signal and then dividing the acceptor emission
by the donor emission.

o Plot the NanoBRET ratio against the logarithm of the inhibitor concentration and fit the
data to determine the cellular EC50 value.

Conclusion

CPI703 is a valuable chemical probe for studying the biological functions of CBP/p300
bromodomains. Its ability to inhibit the interaction of these key epigenetic regulators with
chromatin provides a powerful tool for dissecting their roles in gene transcription and cellular
processes. The data and protocols presented in this guide offer a comprehensive resource for
researchers and drug development professionals working in the field of epigenetics and
oncology. Further investigation into the selectivity, in vivo efficacy, and
pharmacokinetic/pharmacodynamic properties of CP1703 and related compounds will be crucial
for advancing this class of inhibitors towards clinical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

o 1. Histone acetyltransferases CBP/p300 in tumorigenesis and CBP/p300 inhibitors as
promising novel anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

¢ 2. selleckchem.com [selleckchem.com]

¢ To cite this document: BenchChem. [CP1703: A Technical Guide to a CBP/p300
Bromodomain Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12403119#cpi703-as-a-cbp-p300-inhibitor]

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b12403119?utm_src=pdf-body
https://www.benchchem.com/product/b12403119?utm_src=pdf-body
https://www.benchchem.com/product/b12403119?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC9274749/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9274749/
https://www.selleckchem.com/subunits/p300/CBP_Histone-Acetyltransferase_selpan.html
https://www.benchchem.com/product/b12403119#cpi703-as-a-cbp-p300-inhibitor
https://www.benchchem.com/product/b12403119#cpi703-as-a-cbp-p300-inhibitor
https://www.benchchem.com/product/b12403119#cpi703-as-a-cbp-p300-inhibitor
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12403119?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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